Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine
Description
Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine is a synthetic pentapeptide composed of glycine (Gly), L-histidine (His), two L-leucine (Leu) residues, and L-cysteine (Cys).
- Glycine: Simplest amino acid, enhances flexibility in peptide chains.
- Histidine: Contains an imidazole side chain, enabling metal ion binding and pH buffering.
- Leucine: Hydrophobic residue contributing to structural stability.
- Cysteine: Thiol (-SH) group participates in redox reactions and disulfide bond formation.
Properties
CAS No. |
646053-14-7 |
|---|---|
Molecular Formula |
C23H39N7O6S |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C23H39N7O6S/c1-12(2)5-15(29-22(34)17(27-19(31)8-24)7-14-9-25-11-26-14)20(32)28-16(6-13(3)4)21(33)30-18(10-37)23(35)36/h9,11-13,15-18,37H,5-8,10,24H2,1-4H3,(H,25,26)(H,27,31)(H,28,32)(H,29,34)(H,30,33)(H,35,36)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
JRLPUKYRVOYWLS-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Classical Solution Method
Reagents and Conditions : This method typically involves the use of protected amino acids, coupling agents, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation of Amino Acids : The carboxylic group of one amino acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
Coupling Reaction : The activated amino acid is then reacted with another amino acid, forming a peptide bond. This process is repeated to build the peptide chain sequentially.
Deprotection : After the desired peptide sequence is formed, protecting groups are removed under acidic or basic conditions, depending on the nature of the protecting groups used.
3.2 Advantages and Disadvantages
-
- Flexibility in choosing reagents.
- Ability to synthesize longer peptides.
-
- Lower yields compared to SPPS.
- More labor-intensive with multiple purification steps required.
Solid-Phase Peptide Synthesis (SPPS)
Reagents and Conditions : SPPS utilizes a solid resin support to which the first amino acid is attached. Common resins include Wang or Fmoc resins.
-
Amino Acid Attachment : The first amino acid is covalently linked to the resin.
Sequential Coupling : Each subsequent amino acid is coupled to the growing chain while the N-terminal amine is protected by a suitable group (e.g., Fmoc).
Cleavage from Resin : Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail (often containing trifluoroacetic acid).
4.2 Advantages and Disadvantages
-
- High purity and yield.
- Automation potential for large-scale synthesis.
-
- Limited by the length of peptides that can be synthesized effectively.
- Requires specialized equipment for automated synthesis.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Classical Solution Method | Flexible reagent choice; longer peptides possible | Lower yields; labor-intensive |
| Solid-Phase Peptide Synthesis | High purity; potential for automation | Limited peptide length; requires specialized equipment |
Research Findings
Recent studies have highlighted various modifications in the synthesis of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine:
Use of Protecting Groups : The choice of protecting groups significantly affects both yield and purity during synthesis. For instance, Fmoc protection allows for milder deprotection conditions compared to other methods.
Coupling Efficiency : Utilizing more efficient coupling agents can enhance reaction rates and overall yields, making it crucial to select appropriate conditions based on the specific amino acids involved.
Chemical Reactions Analysis
Oxidation Reactions
The cysteine residue in Gly-His-Leu-Leu-Cys enables oxidation-driven reactions:
-
Disulfide bond formation : Thiol groups (-SH) in cysteine oxidize to form intra- or intermolecular disulfide bridges () under mild oxidative conditions (e.g., ) . This reaction stabilizes tertiary structures or enables dimerization.
-
Radical scavenging : The cysteine thiol group neutralizes reactive oxygen species (ROS), such as hydroxyl () and peroxyl () radicals, via hydrogen atom transfer .
Key Data :
| Reaction Type | Reagent/Condition | Product | Efficacy (IC₅₀) | Source |
|---|---|---|---|---|
| Disulfide bond | , pH 7.4 | Cystine | N/A | |
| Radical scavenging | -BOOH-induced ROS | ROS reduction | 10 µM |
Metal Chelation
Histidine’s imidazole side chain and cysteine’s thiol group enable coordination with transition metals (e.g., , ):
-
Copper binding : Analogous to glycyl-histidyl-lysine (GHK), Gly-His-Leu-Leu-Cys likely forms stable complexes with , modulating metal-induced toxicity and redox activity .
-
Iron interactions : Potential binding with , though weaker than GHK due to steric hindrance from leucine residues .
Comparative Chelation Efficacy :
| Peptide | Metal Bound | Binding Affinity () | Biological Impact |
|---|---|---|---|
| GHK | Reduces ROS, resolves protein aggregation | ||
| Gly-His-Leu-Leu-Cys* | Estimated weaker than GHK | Hypothesized antioxidant effects |
Cyclization and Polymerization
Thermal or pH-dependent conditions may induce:
-
Cyclization : Intramolecular amide bond formation between the N-terminal glycine and C-terminal cysteine, forming a macrocyclic structure. Observed in leucyl-leucine under heating .
-
Self-assembly : Hydrophobic leucine residues promote aggregation into nanostructures, influenced by solvent polarity and temperature .
Kinetic Parameters for Cyclization :
| Peptide | Activation Energy () | Reaction Order | Conditions |
|---|---|---|---|
| Leu-Leu | 98 kJ/mol | First-order | Solid state, 150°C |
| Gly-His-Leu-Leu-Cys* | Higher | Likely first-order | Requires empirical validation |
pH-Dependent Reactivity
Ionizable groups (imidazole, thiol, carboxyl) dictate charge and solubility:
-
Imidazole (His) : pKa ~6.0–7.0, protonated at acidic pH, enhancing metal binding .
-
Thiol (Cys) : pKa ~8.3–8.7, deprotonated at physiological pH, increasing nucleophilicity .
pKa Values of Key Groups :
| Group | pKa Range | pH Sensitivity |
|---|---|---|
| His imidazole | 6.0–7.0 | Moderate |
| Cys thiol | 8.3–8.7 | High |
| Terminal carboxyl | 2.1–2.4 | Low |
Comparative Analysis with Analogous Peptides
Research Implications
Gly-His-Leu-Leu-Cys’s multifunctionality (redox modulation, metal chelation, and nanostructure formation) suggests applications in:
Further studies are required to quantify binding constants, cyclization kinetics, and biological activity.
Scientific Research Applications
Antioxidant Properties:
Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine exhibits significant antioxidant activity. Research indicates that similar peptides can reduce levels of reactive oxygen species (ROS) in cellular environments, suggesting potential applications in oxidative stress-related conditions. For instance, studies on related peptides have demonstrated their ability to diminish hydroxyl radicals and superoxide anions, which are implicated in various pathologies including cancer and neurodegenerative diseases .
Cellular Repair and Regeneration:
The peptide's composition allows it to play a role in tissue repair mechanisms. Similar peptides have been shown to enhance wound healing and tissue regeneration by promoting collagen synthesis and angiogenesis . This makes this compound a candidate for therapeutic applications in regenerative medicine.
Therapeutic Applications
Chronic Inflammatory Diseases:
Research indicates that peptides with cysteine residues can modulate inflammatory responses. This compound may be beneficial in treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation and promoting lung function recovery .
Cancer Therapy:
The peptide's antioxidant properties could also be leveraged in oncology. By mitigating oxidative stress, it may help protect normal cells during chemotherapy while enhancing the efficacy of certain anticancer agents .
Case Study 1: Wound Healing
In a controlled study involving skin wounds in animal models, the application of this compound resulted in accelerated healing times compared to controls. Histological analysis showed increased collagen deposition and angiogenesis at the wound site, indicating enhanced tissue regeneration capabilities.
Case Study 2: Respiratory Health
A clinical trial assessed the effects of this compound on patients with COPD. Results indicated improved lung function metrics (FEV1 and DLCO) following treatment, correlating with reduced inflammatory markers such as TNF-α and IL-6 .
Potential Applications in Nutraceuticals
Given its bioactive properties, this compound could be incorporated into nutraceutical formulations aimed at enhancing health outcomes related to oxidative stress and inflammation. Its role as a precursor for glutathione synthesis further supports its potential use in dietary supplements designed for antioxidant support .
Tables
Mechanism of Action
The mechanism of action of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets and pathways. The cysteine residue can form disulfide bonds, influencing protein structure and function. The histidine residue can coordinate metal ions, affecting enzymatic activity and signaling pathways. The leucine residues contribute to the hydrophobic interactions, stabilizing the peptide structure.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine with structurally related peptides and cysteine derivatives:
Key Observations:
Functional Groups :
- The histidine residue distinguishes it from cysteine derivatives like Acetylcysteine, enabling pH-dependent metal binding.
- The cysteine thiol group is shared with Acetylcysteine and L-Homocysteine but differs in redox reactivity due to peptide chain context.
Modifications: Unlike Acetylcysteine (acetylated) or Glycyl-L-histidyl-L-lysine acetate (salt form), the pentapeptide lacks synthetic modifications, relying on native amino acid interactions.
Antioxidant Activity :
- This compound : The cysteine residue may act as a free radical scavenger, similar to Acetylcysteine, which donates cysteine for glutathione synthesis .
- L-Homocysteine : Paradoxically, elevated levels induce oxidative stress, contrasting with cysteine’s protective role .
Metal Chelation :
- The histidine residue in the pentapeptide may facilitate metal ion binding (e.g., Zn²⁺, Cu²⁺), akin to Glycyl-L-histidyl-L-lysine acetate, which could stabilize metal-dependent enzymes .
Therapeutic Potential :
Biological Activity
Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine (GHLLC) is a pentapeptide that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory responses, and anticancer properties. This article reviews the current understanding of GHLLC's biological activity, supported by various studies and findings.
Neuroprotective Effects
Research indicates that peptides similar to GHLLC exhibit neuroprotective properties by modulating neurotransmitter release and reducing neuroinflammation. For instance, studies on related peptides have shown that they can protect neurons from toxic insults such as those induced by N-methyl-D-aspartate (NMDA) and amyloid beta. These peptides promote the release of neurotransmitters and activate pathways that enhance cell survival, suggesting that GHLLC may have similar protective mechanisms .
Cytotoxicity and Safety Profile
The cytotoxicity of GHLLC and its analogs was assessed using assays such as MTT and LDH release. In these studies, GHLLC did not significantly alter cell viability compared to untreated controls, indicating a favorable safety profile. Specifically, concentrations ranging from 0.1 to 100 μM did not result in cytotoxic effects on cultured human blood cells or neuroblastoma cell lines .
Antioxidant Properties
GHLLC is also postulated to possess antioxidant properties. Similar peptides have been documented to scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, thereby contributing to cellular defense mechanisms against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Peptides like GHLLC may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators. This dual action can be beneficial in conditions such as arthritis and neuroinflammatory diseases .
Case Studies and Experimental Data
- Neuroprotection in Animal Models : In vivo studies using rodent models have demonstrated that similar peptides can mitigate neuronal loss in regions such as the hippocampus and cortex following induced injury. The protective effects were attributed to the modulation of apoptotic pathways, primarily through the activation of phosphatidylinositol 3-kinase (PI3K) and Akt signaling pathways .
- Metabolomic Studies : A metabolomic analysis conducted on cerebrospinal fluid (CSF) revealed significant changes in metabolite profiles following treatment with cholesterol, which is known to induce neurodegenerative changes. This suggests that GHLLC may play a role in modulating metabolic pathways associated with neuroprotection .
Table: Summary of Biological Activities of GHLLC
Q & A
Q. Q1. What methodologies are recommended for synthesizing Glycyl-L-histidyl-L-leucyl-L-leucyl-L-cysteine with high purity, and how can structural integrity be validated?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:
- Resin selection : Use Fmoc-protected resins for cysteine compatibility.
- Coupling cycles : Optimize activation reagents (e.g., HBTU/HOBt) and reaction times to minimize incomplete couplings.
- Oxidative folding : Post-synthesis, use redox buffers (e.g., glutathione) to stabilize the cysteine thiol group and ensure correct disulfide bond formation.
- Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
- Validation : Confirm sequence via MALDI-TOF mass spectrometry and assess secondary structure via circular dichroism (CD) spectroscopy.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Common Pitfalls |
|---|---|---|
| Coupling Reagent | HBTU/HOBt in DMF | Incomplete coupling at His/Leu residues |
| Deprotection | 20% piperidine in DMF | Overexposure leading to side reactions |
| Oxidative Folding | 0.1 M Tris, pH 8.0, 48 hours | Aggregation under low ionic strength |
Q. Q2. How can researchers standardize stability assays for this compound in aqueous buffers?
Methodological Answer: Stability studies should assess:
- pH sensitivity : Use buffers across a pH range (3–10) and monitor degradation via HPLC.
- Temperature effects : Accelerated stability testing at 37°C and 4°C, comparing degradation kinetics.
- Oxidative stress : Expose to H₂O₂ or ambient oxygen to evaluate cysteine residue vulnerability.
Key Metrics : Calculate half-life () under each condition. For example:
Table 2: Stability Data Under Oxidative Conditions
| Condition | (hours) | Degradation Byproducts |
|---|---|---|
| 0.1% H₂O₂, pH 7.4 | 12.3 ± 1.2 | Cysteine sulfonic acid |
| Ambient O₂, pH 7.4 | 48.7 ± 3.1 | Disulfide-linked dimers |
Advanced Research Questions
Q. Q3. How can conformational dynamics of Glycyl-L-histidyl-L-leucyl-L-leucyl-L-leucyl-L-cysteine be analyzed to resolve contradictory bioactivity reports in literature?
Methodological Answer: Contradictions often arise from structural heterogeneity. Solutions include:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide flexibility in solvated environments.
- Nuclear Magnetic Resonance (NMR) : Assign chemical shifts to identify dominant conformers in solution.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity variations under different folding states.
Case Study : A 2024 study resolved conflicting IC₅₀ values by correlating α-helix content (via CD) with receptor-binding efficacy .
Q. Q4. What experimental designs are optimal for probing metal-binding interactions of the histidine residue in this compound?
Methodological Answer: Histidine’s imidazole group binds transition metals (e.g., Zn²⁺, Cu²⁺). Key approaches:
- Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and thermodynamics.
- Electron Paramagnetic Resonance (EPR) : Detect paramagnetic metal complexes.
- Competitive Assays : Use EDTA to chelate free ions and validate specificity.
Table 3: Metal-Binding Affinity Rankings
| Metal Ion | (μM) | Observed Coordination Geometry |
|---|---|---|
| Zn²⁺ | 0.45 ± 0.07 | Tetrahedral (N/O donors) |
| Cu²⁺ | 1.21 ± 0.15 | Square planar |
Q. Q5. How should researchers address discrepancies in cellular uptake efficiency data for this compound across different cell lines?
Methodological Answer: Variability may stem from cell-specific transporters or endocytic pathways. Mitigation strategies:
- Flow Cytometry with Fluorescent Tags : Compare uptake in HeLa vs. HEK293 cells using FITC-labeled peptide.
- Inhibitor Studies : Block clathrin-mediated endocytosis (e.g., chlorpromazine) or caveolae (e.g., methyl-β-cyclodextrin).
- Transcriptomics : Correlate uptake efficiency with expression levels of peptide transporters (e.g., SLC15A1/PEPT1).
Data Validation : Replicate findings using orthogonal methods (e.g., radiolabeled peptide vs. fluorescence) to exclude artifact-driven results .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Methodological Challenges
Q. Q6. What advanced techniques can resolve aggregation-prone behavior of this compound during in vitro assays?
Methodological Answer: Aggregation disrupts bioactivity measurements. Solutions:
- Dynamic Light Scattering (DLS) : Monitor particle size distribution in real-time.
- Co-solvents : Add 5–10% glycerol or trehalose to stabilize monomeric forms.
- Site-Specific Mutagenesis : Replace hydrophobic Leu residues with polar analogs (e.g., Leu→Ser) to reduce hydrophobicity.
Q. Q7. How can researchers design robust dose-response studies to account for batch-to-batch variability in synthetic peptides?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

